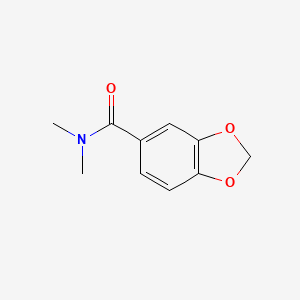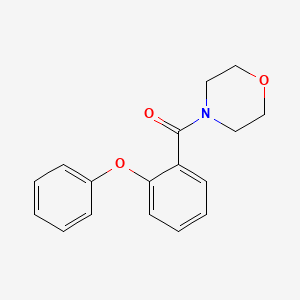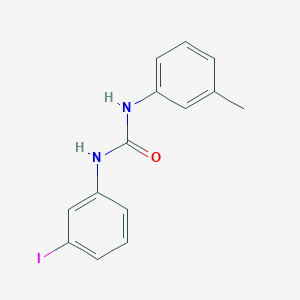
N,N-dimethyl-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1,3-benzodioxole-5-carboxamide, also known as MDB or methylone, is a synthetic cathinone that belongs to the substituted phenethylamine class of psychoactive drugs. It is a designer drug that has been used as a substitute for MDMA or ecstasy. MDB has been attracting attention in the scientific community due to its potential for use in research and its potential therapeutic applications.
Mecanismo De Acción
N,N-dimethyl-1,3-benzodioxole-5-carboxamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the brain's reward pathway, which is responsible for producing feelings of pleasure and reward.
Biochemical and Physiological Effects:
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature. It can also cause the release of stress hormones like cortisol and adrenaline. In addition, it can cause changes in the levels of neurotransmitters like serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has a relatively low toxicity compared to other psychoactive drugs. However, one limitation of using N,N-dimethyl-1,3-benzodioxole-5-carboxamide in lab experiments is that it is a designer drug and its long-term effects on the brain and body are not well understood.
Direcciones Futuras
There are a number of potential future directions for research on N,N-dimethyl-1,3-benzodioxole-5-carboxamide. One area of interest is the potential therapeutic applications of the drug. It has been suggested that N,N-dimethyl-1,3-benzodioxole-5-carboxamide could be used to treat a range of mental health conditions, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new psychoactive drugs that are based on the structure of N,N-dimethyl-1,3-benzodioxole-5-carboxamide. These drugs could have similar effects to MDMA but with fewer side effects and a lower risk of addiction.
Métodos De Síntesis
N,N-dimethyl-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine. The resulting product is then reduced using sodium borohydride to produce N,N-dimethyl-1,3-benzodioxole-5-carboxamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1,3-benzodioxole-5-carboxamide has been used in scientific research as a tool to study the effects of psychoactive drugs on the brain. It has been shown to have similar effects to MDMA, including increased sociability, empathy, and euphoria. N,N-dimethyl-1,3-benzodioxole-5-carboxamide has also been used to study the effects of serotonin on the brain and its role in regulating mood and behavior.
Propiedades
IUPAC Name |
N,N-dimethyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(12)7-3-4-8-9(5-7)14-6-13-8/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOBBWIKDZSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)

![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)


![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)

![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)
![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)


